molecular formula C21H19N3O2 B11436657 2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B11436657
M. Wt: 345.4 g/mol
InChI Key: DVVGFNFJUOTIDK-UHFFFAOYSA-N
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Description

2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst can form the imidazo[1,2-a]pyridine ring.

    Substitution Reactions: The introduction of the 2-methoxy and 4-phenol groups can be carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.

    Coupling Reactions: The final step involves coupling the imidazo[1,2-a]pyridine core with the 2-methylphenylamine. This can be done using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The methoxy and phenol groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Strong acids (e.g., HCl) or bases (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the imidazo[1,2-a]pyridine ring can yield dihydro derivatives .

Scientific Research Applications

2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in studies to understand the mechanisms of action of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: It can be used in the development of new materials and as a precursor for the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The phenol and methoxy groups can also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(1-propenyl)phenol: This compound has a similar phenol and methoxy structure but lacks the imidazo[1,2-a]pyridine core.

    Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share the imidazo[1,2-a]pyridine core but have different substituents and biological activities.

Uniqueness

2-Methoxy-4-{3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific combination of functional groups and the imidazo[1,2-a]pyridine core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-methoxy-4-[3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C21H19N3O2/c1-14-7-3-4-8-16(14)22-21-20(23-19-9-5-6-12-24(19)21)15-10-11-17(25)18(13-15)26-2/h3-13,22,25H,1-2H3

InChI Key

DVVGFNFJUOTIDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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